Cas no 104007-26-3 (3-ethoxy-2-methanesulfonylprop-2-enenitrile)
3-ethoxy-2-methanesulfonylprop-2-enenitrile Chemical and Physical Properties
Names and Identifiers
-
- Ethoxy-2-(methylsulfonyl)acrylonitrile
- 2-Propenenitrile,3-ethoxy-2-(methylsulfonyl)-
- 3-ETHOXY-2-(METHYLSULFONYL)ACRYLONITRILE
- 3-ethoxy-2-methylsulfonylprop-2-enenitrile
- (E)-3-Ethoxy-2-(methylsulphonyl)acrylonitrile
- 1-Cyano-2-ethoxy-1-(methylsulfonyl)ethene
- 2-Propenenitrile,3-ethoxy-2-(methylsulfonyl)
- 3-ethoxy-(2-methylsulfonyl)propenenitrile
- (2E)-3-Ethoxy-2-(methylsulphonyl)prop-2-enenitrile
- (E)-3-Ethoxy-2-(methylsulphonyl)acrylonitrile 95+%
- 3-ethoxy-2-methanesulfonylprop-2-enenitrile
- (2E)-3-ethoxy-2-methanesulfonylprop-2-enenitrile
- (E)-3-ethoxy-2-(methylsulfonyl)acrylonitrile
- J-501963
- 3T-0083
- (E)-3-ethoxy-2-methylsulfonylprop-2-enenitrile
- MFCD11553018
- 104007-26-3
- AKOS005070183
-
- MDL: MFCD11553018
- Inchi: 1S/C6H9NO3S/c1-3-10-5-6(4-7)11(2,8)9/h5H,3H2,1-2H3/b6-5+
- InChI Key: IVOPUQQPAOLLSH-AATRIKPKSA-N
- SMILES: S(C)(/C(/C#N)=C/OCC)(=O)=O
Computed Properties
- Exact Mass: 175.03000
- Monoisotopic Mass: 175.03
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 0
- Topological Polar Surface Area: 75.5Ų
Experimental Properties
- PSA: 75.54000
- LogP: 1.51328
3-ethoxy-2-methanesulfonylprop-2-enenitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-ethoxy-2-methanesulfonylprop-2-enenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB268855-1 g |
3-Ethoxy-2-(methylsulfonyl)acrylonitrile, 95%; . |
104007-26-3 | 95% | 1g |
€315.00 | 2023-04-26 | |
| abcr | AB268855-5 g |
3-Ethoxy-2-(methylsulfonyl)acrylonitrile, 95%; . |
104007-26-3 | 95% | 5g |
€1268.40 | 2023-04-26 | |
| Enamine | EN300-105407-0.05g |
3-ethoxy-2-methanesulfonylprop-2-enenitrile |
104007-26-3 | 95% | 0.05g |
$468.0 | 2023-10-28 | |
| Enamine | EN300-105407-0.1g |
3-ethoxy-2-methanesulfonylprop-2-enenitrile |
104007-26-3 | 95% | 0.1g |
$490.0 | 2023-10-28 | |
| Enamine | EN300-105407-0.25g |
3-ethoxy-2-methanesulfonylprop-2-enenitrile |
104007-26-3 | 95% | 0.25g |
$513.0 | 2023-10-28 | |
| Enamine | EN300-105407-0.5g |
3-ethoxy-2-methanesulfonylprop-2-enenitrile |
104007-26-3 | 95% | 0.5g |
$535.0 | 2023-10-28 | |
| Enamine | EN300-105407-1.0g |
3-ethoxy-2-methanesulfonylprop-2-enenitrile |
104007-26-3 | 1g |
$728.0 | 2023-06-10 | ||
| Enamine | EN300-105407-2.5g |
3-ethoxy-2-methanesulfonylprop-2-enenitrile |
104007-26-3 | 95% | 2.5g |
$1089.0 | 2023-10-28 | |
| Enamine | EN300-105407-5.0g |
3-ethoxy-2-methanesulfonylprop-2-enenitrile |
104007-26-3 | 5g |
$2110.0 | 2023-06-10 | ||
| Enamine | EN300-105407-10.0g |
3-ethoxy-2-methanesulfonylprop-2-enenitrile |
104007-26-3 | 10g |
$3131.0 | 2023-06-10 |
3-ethoxy-2-methanesulfonylprop-2-enenitrile Suppliers
3-ethoxy-2-methanesulfonylprop-2-enenitrile Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 3-ethoxy-2-methanesulfonylprop-2-enenitrile
Introduction to 3-ethoxy-2-methanesulfonylprop-2-enenitrile (CAS No. 104007-26-3)
3-ethoxy-2-methanesulfonylprop-2-enenitrile, identified by its Chemical Abstracts Service number CAS No. 104007-26-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a unique structural arrangement of an ethoxy group, a methanesulfonyl group, and a nitrile moiety, exhibits promising properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The molecular structure of 3-ethoxy-2-methanesulfonylprop-2-enenitrile consists of a prop-2-enenitrile backbone, which is a conjugated system of a carbon-carbon triple bond and a double bond. This conjugation imparts considerable electronic delocalization, influencing its reactivity and potential applications. The presence of the ethoxy group at the third carbon position introduces polarity and hydrogen bonding capabilities, while the methanesulfonyl group at the second carbon enhances electrophilic character, making the compound a versatile building block for further functionalization.
In recent years, the pharmaceutical industry has seen a surge in the development of novel therapeutic agents derived from structurally diverse intermediates. 3-ethoxy-2-methanesulfonylprop-2-enenitrile has emerged as a key intermediate in the synthesis of several pharmacologically relevant compounds. Its unique structural features allow for modifications that can lead to molecules with enhanced binding affinity to biological targets, improved metabolic stability, and reduced toxicological profiles.
One of the most compelling aspects of 3-ethoxy-2-methanesulfonylprop-2-enenitrile is its role in the development of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in generating derivatives that interact with enzymes involved in cancer metabolism. The nitrile group can be hydrolyzed to form carboxylic acids, providing a pathway to introduce acidic functionalities that are crucial for drug design. Additionally, the methanesulfonyl group can be replaced with other pharmacophores, enabling fine-tuning of pharmacokinetic properties.
Recent advancements in computational chemistry have further highlighted the potential of 3-ethoxy-2-methanesulfonylprop-2-enenitrile as a scaffold for drug discovery. Molecular modeling studies have revealed that its rigid structure can effectively mimic natural substrates in enzyme active sites, facilitating high-affinity binding. This has led to its incorporation into libraries designed for high-throughput screening (HTS) to identify novel bioactive compounds.
The synthesis of 3-ethoxy-2-methanesulfonylprop-2-enenitrile typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include nucleophilic substitution reactions followed by sulfonylation and cyanation steps. The optimization of these synthetic pathways is critical for achieving high yields and purity, which are essential for pharmaceutical applications. Recent research has focused on greener methodologies, such as catalytic processes and solvent-free reactions, to enhance sustainability without compromising efficiency.
In addition to its pharmaceutical applications, 3-ethoxy-2-methanesulfonylprop-2-enenitrile has shown promise in materials science. Its ability to undergo cross-coupling reactions makes it a valuable precursor for synthesizing polymers and specialty chemicals with tailored properties. For example, it can be used to create conjugated polymers that exhibit optoelectronic characteristics useful in organic electronics and photovoltaic devices.
The compound's versatility extends to its role as a ligand in coordination chemistry. The combination of electronegative groups such as the nitrile and sulfonyl moieties allows it to coordinate with transition metals, forming complexes that can serve as catalysts or catalyst precursors in various organic transformations. These metal complexes have been explored for their potential in catalytic asymmetric synthesis, where they enable enantioselective transformations crucial for producing chiral drugs.
From an industrial perspective, the demand for 3-ethoxy-2-methanesulfonylprop-2-enenitrile is driven by its utility in producing high-value intermediates for active pharmaceutical ingredients (APIs). Manufacturers are investing in scalable synthetic routes to meet this demand while adhering to stringent quality control measures. Continuous flow chemistry has emerged as an attractive alternative to traditional batch processing, offering improved efficiency and reproducibility in large-scale production.
The regulatory landscape surrounding 3-ethoxy-2-methanesulfonylprop-2-enenitrile is another critical consideration. As intermediates used in drug synthesis must comply with Good Manufacturing Practices (GMP), manufacturers must ensure that their production processes meet regulatory standards. Recent initiatives have focused on streamlining regulatory approvals for novel intermediates through preclinical data submission and collaboration with regulatory agencies.
Future research directions for 3-ethoxy-2-methanesulfonylprop-2-enenitrile include exploring its derivatives as lead compounds for treating neurological disorders and infectious diseases. The compound's structural motifs are being investigated for their potential to modulate neurotransmitter receptors or inhibit pathogenic enzymes. Furthermore, advances in biocatalysis may enable enzymatic functionalization of 3-ethoxy-2-methanesulfonylprop-2-enenitrile, offering more sustainable synthetic routes.
In conclusion,3 ethoxy 23 methanesulfonyl prop 22 enenen nitrile CAS No 10400726 23 is a multifaceted compound with significant applications across pharmaceuticals materials science and catalysis Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules while ongoing research continues to uncover new possibilities its role in advancing chemical innovation is undeniable
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